molecular formula C15H17FN2OS B7592926 3-Fluoro-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylbenzonitrile

3-Fluoro-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylbenzonitrile

Cat. No. B7592926
M. Wt: 292.4 g/mol
InChI Key: AJIKWBMNHDDVHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylbenzonitrile, also known as FMOX, is a novel compound that has gained attention in scientific research due to its potential application in the field of medicinal chemistry. FMOX belongs to the class of sulfanylbenzonitrile compounds and has shown promising results in various studies related to drug discovery.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylbenzonitrile is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells and bacteria.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the biochemical and physiological processes of cancer cells and bacteria. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and can also inhibit cell division and proliferation. In bacteria, this compound has been shown to inhibit the synthesis of essential proteins, leading to cell death.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-Fluoro-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylbenzonitrile is its high potency and selectivity towards cancer cells and bacteria, making it a potential candidate for the development of targeted therapies. However, this compound has certain limitations, such as its low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully established.

Future Directions

There are several future directions for the study of 3-Fluoro-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylbenzonitrile. One potential direction is the development of this compound-based drugs for the treatment of cancer and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the synthesis of this compound analogs with improved properties, such as solubility and bioavailability, can also be explored.

Synthesis Methods

The synthesis of 3-Fluoro-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylbenzonitrile involves a multi-step process that includes the reaction of 4-Fluorobenzonitrile with 4-Methylpiperidine, followed by the addition of ethyl 2-bromoacetate and sodium sulfide. The final product is obtained through the reaction of the intermediate compound with hydrochloric acid.

Scientific Research Applications

3-Fluoro-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylbenzonitrile has been extensively studied for its potential application in medicinal chemistry, particularly in the development of drugs for the treatment of various diseases. Studies have shown that this compound has significant activity against cancer cells and can be used as a lead compound for the development of anticancer drugs. Additionally, this compound has also shown promising results in the treatment of bacterial infections, making it a potential candidate for the development of antibiotics.

properties

IUPAC Name

3-fluoro-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2OS/c1-11-4-6-18(7-5-11)15(19)10-20-14-3-2-12(9-17)8-13(14)16/h2-3,8,11H,4-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIKWBMNHDDVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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